Tricalcium dinitride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

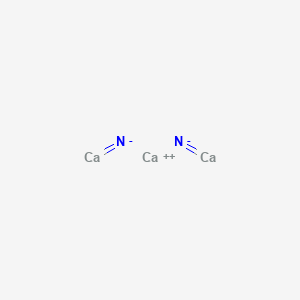

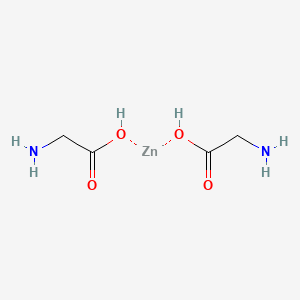

Calcium nitride is an inorganic compound with the chemical formula Ca3N2. It is a reddish-brown crystalline solid that is known for its high reactivity with water and moisture. Calcium nitride is primarily used in various industrial applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Calcium nitride can be synthesized through the direct reaction of calcium and nitrogen. The reaction is typically carried out at elevated temperatures: [ 3 \text{Ca} + \text{N}_2 \rightarrow \text{Ca}_3\text{N}_2 ] This reaction requires heating calcium in a purified nitrogen stream at temperatures around 450°C. Depending on the temperature, the resulting calcium nitride can vary in color from black (at 350°C) to milky white (350-1150°C) to golden yellow (above 1150°C) .

Industrial Production Methods: In industrial settings, calcium nitride is produced by heating distilled fibrous metallic calcium in a nitrogen atmosphere. The process typically takes 3 to 4 hours to complete .

Analyse Chemischer Reaktionen

Types of Reactions: Calcium nitride undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

Hydrolysis: Calcium nitride reacts with water or moisture to produce calcium hydroxide and ammonia: [ \text{Ca}_3\text{N}_2 + 6 \text{H}_2\text{O} \rightarrow 3 \text{Ca(OH)}_2 + 2 \text{NH}_3 ]

Oxidation: When exposed to air, calcium nitride can form calcium oxide and nitrogen gas.

Reduction: Calcium nitride can absorb hydrogen at temperatures above 350°C to form calcium hydride and calcium amide.

Major Products Formed: The major products formed from these reactions include calcium hydroxide, ammonia, calcium oxide, and calcium hydride .

Wissenschaftliche Forschungsanwendungen

Calcium nitride has a wide range of applications in scientific research and industry:

Chemistry: It is used as a precursor for the synthesis of other nitrides and as a reagent in various chemical reactions.

Biology and Medicine: While not commonly used directly in biological or medical applications, calcium nitride’s derivatives and reaction products, such as ammonia, have significant roles.

Industry: Calcium nitride is used as an additive for the purification of steel and as a catalyst for converting hexagonal boron nitride to cubic boron nitride. .

Wirkmechanismus

The mechanism of action of calcium nitride primarily involves its reactivity with water and other compounds. When calcium nitride comes into contact with water, it undergoes hydrolysis to produce calcium hydroxide and ammonia. This reaction is highly exothermic and releases a significant amount of heat .

Vergleich Mit ähnlichen Verbindungen

Calcium nitride can be compared with other nitrides such as magnesium nitride (Mg3N2) and aluminum nitride (AlN):

Magnesium Nitride (Mg3N2): Similar to calcium nitride, magnesium nitride reacts with water to produce magnesium hydroxide and ammonia.

Aluminum Nitride (AlN): Aluminum nitride is known for its high thermal conductivity and is used in electronic applications.

Calcium nitride’s unique reactivity with water and its ability to form various useful products make it a valuable compound in both scientific research and industrial applications.

Eigenschaften

IUPAC Name |

calcium;azanidylidenecalcium |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Ca.2N/q;;+2;2*-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNGEWCFFFJZJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N-]=[Ca].[N-]=[Ca].[Ca+2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ca3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pregn-4-ene-3,20-dione, 6-fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (6alpha,11beta,16alpha)-](/img/structure/B13399289.png)

![cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle]](/img/structure/B13399313.png)

![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B13399320.png)

![(2R,3S,5R)-5-{2-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13399333.png)

![disodium;3,3-dimethyl-7-oxo-6-[(2-phenyl-2-sulfonatoacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13399353.png)

![[Ru(eta(5)-C5H5)2]](/img/structure/B13399365.png)

![17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13399372.png)